
(1-Benzyl-3-methylpiperidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number: 2138430-68-7 . It has a molecular weight of 218.34 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is1S/C14H22N2/c1-12-10-16 (8-7-14 (12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Benzyl-3-methylpiperidin-4-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 218.34 .Wissenschaftliche Forschungsanwendungen
Novel Aryloxyethyl Derivatives as Antidepressants
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has shown promising results as "biased agonists" of serotonin 5-HT1A receptors. These derivatives are designed to preferentially stimulate ERK1/2 phosphorylation over other pathways, showing high receptor affinity and selectivity. One compound, in particular, demonstrated robust antidepressant-like activity, highlighting potential applications in developing new antidepressant drugs (Sniecikowska et al., 2019).
Schiff Bases as Anticonvulsant Agents
A study on heterocyclic Schiff bases of 3-aminomethyl pyridine, through condensation with aryl aldehydes/ketones, identified compounds with significant anticonvulsant activity. These findings underscore the potential of such derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).
Photocytotoxic Iron(III) Complexes
Iron(III) complexes incorporating derivatives of N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited unprecedented photocytotoxicity under red light, suggesting applications in cancer therapy through the generation of reactive oxygen species and DNA interaction (Basu et al., 2014).
Antimicrobial Activities
The synthesis of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives revealed variable antibacterial and antifungal activities, offering a pathway for the development of new antimicrobial agents (Visagaperumal et al., 2010).
Catalytic Applications of Pincer Palladacycles
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were synthesized and shown to form unsymmetrical NCN′ pincer palladacycles upon C–H bond activation. These complexes demonstrated good activity and selectivity in catalytic applications, indicating their potential in organic synthesis and industrial chemistry (Roffe et al., 2016).
Stabilizing Parallel Turn Conformations
A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptide sequences. This research has implications for the development of peptide-based therapeutics and the study of protein-protein interactions (Bucci et al., 2018).
Eco-friendly Corrosion Inhibition
Amino acid compounds, including derivatives of 1-(1H-benzo[d]imidazole-2-yl)methanamine, were investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness, confirmed through electrochemical studies, suggests applications in industrial maintenance and protection (Yadav et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-benzyl-3-methylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMERLLDQCPOUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-3-methylpiperidin-4-yl)methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2565406.png)
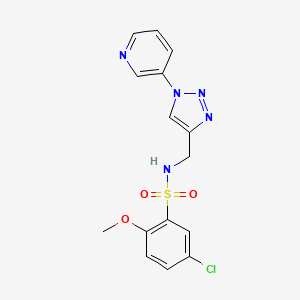

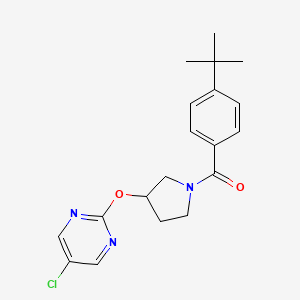
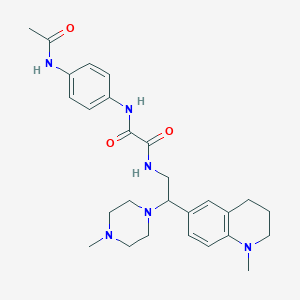
![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)
![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)


![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)
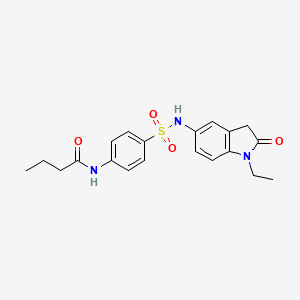
![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)
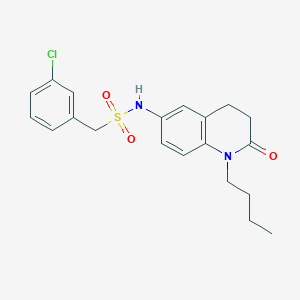
![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)